molecular formula C5H11NOS B14810696 2h-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans-

2h-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans-

Cat. No.: B14810696
M. Wt: 133.21 g/mol
InChI Key: DCEXBHHMCWGDTA-XCGJVMPOSA-N
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Description

2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans- is a heterocyclic compound with the molecular formula C5H11NOS. This compound is part of the thiopyran family, which are sulfur analogs of pyrans. The presence of sulfur in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thiopyran precursor in the presence of an oxidizing agent. The reaction conditions often require a solvent such as dichloromethane or ethanol and may be carried out at room temperature or under reflux conditions to ensure complete cyclization and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of 2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans-.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to its corresponding thiopyran derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiopyran derivatives.

    Substitution: Various substituted thiopyran amines.

Scientific Research Applications

2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfur atom in the thiopyran ring can form strong interactions with metal ions, which may play a role in its biological activity. Additionally, the amine group can form hydrogen bonds with biological molecules, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2H-Thiopyran: A sulfur analog of pyran with similar ring structure but without the amine and oxide groups.

    Tetrahydro-2H-thiopyran-3-amine: Similar to the compound of interest but lacks the oxide group.

    2H-Thiopyran-3(4H)-one: Contains a carbonyl group instead of an amine and oxide group.

Uniqueness

2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, trans- is unique due to the presence of both an amine and an oxide group in the thiopyran ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

(1R)-1-oxothian-3-amine

InChI

InChI=1S/C5H11NOS/c6-5-2-1-3-8(7)4-5/h5H,1-4,6H2/t5?,8-/m1/s1

InChI Key

DCEXBHHMCWGDTA-XCGJVMPOSA-N

Isomeric SMILES

C1CC(C[S@](=O)C1)N

Canonical SMILES

C1CC(CS(=O)C1)N

Origin of Product

United States

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